1-(4-methoxyphenyl)-2-methyl-3-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol
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Overview
Description
1-(4-methoxyphenyl)-2-methyl-3-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol is a complex organic compound with a unique structure that combines a methoxyphenyl group, a methyl group, and a purinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-2-methyl-3-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol typically involves multiple steps. One common method involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol with formic acid under anhydrous conditions . The reaction is carried out in a solvent such as dichloromethane at a controlled temperature to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-2-methyl-3-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(4-methoxyphenyl)-2-methyl-3-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-methyl-3-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Formoterol: A compound with a similar structure used as a pharmaceutical active ingredient.
Anisketone: Another compound with a methoxyphenyl group, used in different chemical applications.
Uniqueness
1-(4-methoxyphenyl)-2-methyl-3-[(9-methyl-9H-purin-6-yl)amino]propan-2-ol is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-methyl-3-[(9-methylpurin-6-yl)amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-17(23,8-12-4-6-13(24-3)7-5-12)9-18-15-14-16(20-10-19-15)22(2)11-21-14/h4-7,10-11,23H,8-9H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGJVAKOKZDLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC2=C3C(=NC=N2)N(C=N3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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